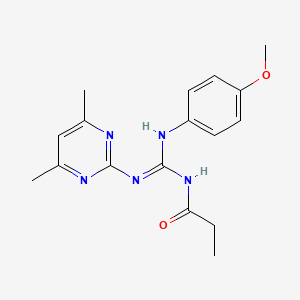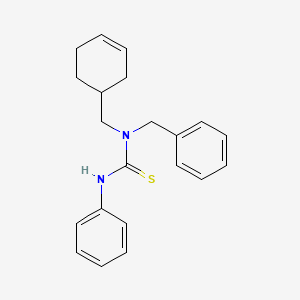![molecular formula C30H28Cl2N2O3S B11624566 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11624566.png)
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a carbazole moiety with a sulfonamide group, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of 3,6-dichlorocarbazole. This can be achieved through the chlorination of carbazole using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Alkylation: The next step is the alkylation of the carbazole intermediate with 3-chloro-2-hydroxypropylamine, forming the N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl) intermediate.
Sulfonamide Formation: Finally, the intermediate is reacted with 2,6-dimethylphenyl-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbazole moiety, potentially converting it to a more saturated form.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated carbazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features suggest it could be a candidate for anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
作用机制
The mechanism by which N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)benzenesulfonamide
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups. The presence of both the dichlorocarbazole and the sulfonamide groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C30H28Cl2N2O3S |
|---|---|
分子量 |
567.5 g/mol |
IUPAC 名称 |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H28Cl2N2O3S/c1-19-7-11-25(12-8-19)38(36,37)34(30-20(2)5-4-6-21(30)3)18-24(35)17-33-28-13-9-22(31)15-26(28)27-16-23(32)10-14-29(27)33/h4-16,24,35H,17-18H2,1-3H3 |
InChI 键 |
CORMMERFDGZSDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=C(C=CC=C5C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11624493.png)
![(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624494.png)
![methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11624496.png)



![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624520.png)
![4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624522.png)



![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide](/img/structure/B11624548.png)
![2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11624552.png)

